molecular formula C20H15NO4S2 B2998092 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2097929-83-2

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2998092
CAS No.: 2097929-83-2
M. Wt: 397.46
InChI Key: HTKGFPAAWBNGEM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-derived compound characterized by a 2-oxo-2H-chromene-3-carboxamide backbone substituted with a hydroxyethyl group bearing both thiophen-2-yl and thiophen-3-yl moieties. The structural complexity of this compound arises from the dual thiophene substitution and the hydroxylated ethyl linker, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S2/c22-18(15-10-13-4-1-2-5-16(13)25-19(15)23)21-12-20(24,14-7-9-26-11-14)17-6-3-8-27-17/h1-11,24H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKGFPAAWBNGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 1251577-29-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 310.4 g/mol. Its structure includes a chromene core, which is known for various biological activities, and thiophene rings that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}
Molecular Weight310.4 g/mol
CAS Number1251577-29-3

1. Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds structurally related to chromenes have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 6.25 µg/mL to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ketoconazole and nystatin .

2. Antifungal Activity

The antifungal potential of compounds similar to this compound has been evaluated against various fungal pathogens. Studies have reported MIC values as low as 4 µg/mL for certain derivatives, suggesting that modifications in the thiophene moiety can significantly enhance antifungal activity .

3. Anti-inflammatory Effects

Compounds containing the chromene structure have demonstrated anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. In vitro assays have shown that these compounds can stabilize red blood cell membranes, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups in the chromene and thiophene structures can significantly influence biological activity:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability.
  • Thiophene Substituents : Modifications in the thiophene rings can lead to increased potency against microbial strains.
  • Carboxamide Linkage : This group is essential for maintaining the biological activity of the compound.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of chromene derivatives showed that modifications led to improved antimicrobial efficacy with MIC values lower than those of traditional antibiotics . The most effective derivative exhibited an MIC of 4 µg/mL against Candida albicans.
  • In Vivo Studies : In animal models, compounds structurally similar to this compound demonstrated significant reductions in inflammation markers, supporting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide

  • Structure : Features a cyclohexanecarboxamide group instead of the thiophene-substituted hydroxyethyl chain.
  • Crystallography : Crystallizes in the triclinic system (space group P1) with unit cell parameters a = 6.4486 Å, b = 9.6324 Å, and c = 11.0837 Å. Hydrogen-bonded R₂²(10) and R₂²(18) motifs stabilize the lattice .
  • Synthetic Yield: Not explicitly reported, but analogous coumarin carboxamides are typically synthesized in moderate-to-high yields (e.g., 65–90% for thiazolidinone derivatives in ).

N-(R-carbamothioyl)-2-oxo-2H-chromene-3-carboxamide Derivatives

  • Structure : Substituted with carbamothioyl groups (e.g., methyl, propyl, cyclohexyl) at the carboxamide position.
  • Synthesis : Prepared via reaction of 2-oxo-2H-chromene-3-carbonyl chloride with thiourea derivatives, achieving yields of 53–90% depending on substituents .

Thiophene-Containing Analogs

Thiophene moieties are critical for electronic and bioactive properties. Relevant comparisons include:

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • Structure: Combines a thiophene-2-yl acetamide backbone with a cyano-substituted thiophene ring.
  • Synthesis: Produced via a two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile .
  • Key Differences : Lacks the coumarin core and hydroxylated ethyl linker, limiting direct pharmacological parallels.

Compounds 9–13 ()

  • Structure: Thiazolidinone-thiophene hybrids (e.g., Compound 9: 4-chlorobenzylidene-substituted thiazolidinone linked to a thioxoacetamide).
  • Properties: Melting points range from 147–207°C, with yields of 53–90%. These compounds exhibit enhanced thermal stability compared to coumarin-thiophene hybrids, likely due to rigid thiazolidinone rings .

Hybrid Coumarin-Thiophene Systems

Trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide

  • Structure : Combines a trifluoromethyl-chromene core with a thiadiazole-thioether substituent.
  • Synthesis : Prepared via dehydration of 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid and subsequent coupling with 5-allylsulfanyl-thiadiazol-2-ylamine in acetonitrile .
  • Key Differences : The trifluoromethyl group and thiadiazole ring enhance electrophilicity and metabolic stability compared to the target compound’s hydroxylated ethyl-thiophene system.

Data Tables for Comparative Analysis

Table 2: Physicochemical and Crystallographic Properties

Compound Molecular Formula Molecular Weight (g/mol) Crystal System Space Group
N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide C₁₆H₁₇NO₃ 271.31 Triclinic P1
Trifluoromethyl-2H-chromene derivative () C₁₅H₁₀ClF₃N₂O₃S₂ 446.84 Not reported Not reported
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ 248.32 Not reported Not reported

Research Implications and Limitations

The target compound’s dual thiophene substitution and hydroxylated ethyl chain may enhance its binding affinity to biological targets (e.g., enzymes or receptors) compared to simpler coumarin carboxamides . However, the lack of direct experimental data on its synthesis, crystallography, or bioactivity limits conclusive comparisons. Future studies should prioritize:

Synthesis Optimization : Adopting Petasis or multicomponent reactions (as in ) for efficient coupling of thiophene and coumarin units.

Crystallographic Analysis : Using SHELX-based refinement () to resolve hydrogen-bonding patterns and conformational flexibility.

Biological Screening : Evaluating inhibitory or fluorescent properties against analogs in and .

This analysis underscores the need for targeted experimental work to fully characterize the compound’s unique profile.

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